molecular formula C11H22O3Si B2733396 (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid CAS No. 2126144-78-1

(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid

Cat. No. B2733396
CAS RN: 2126144-78-1
M. Wt: 230.379
InChI Key: BQYJTPADGKWSNB-FCZSHJHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid, also known as TBS-protected enol ether, is a chemical compound that has gained significant attention in scientific research due to its potential applications in organic synthesis and drug discovery.

Scientific Research Applications

Chiral Auxiliary Applications

The study by Studer, Hintermann, and Seebach (1995) highlights the synthesis and applications of a new chiral auxiliary, which could relate to the manipulation of similar structures like "(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid" for enantioselective synthesis. This research demonstrates the compound's utility in synthesizing enantiomerically pure molecules, a key aspect of medicinal chemistry and drug development (Studer, Hintermann, & Seebach, 1995).

Double Bond Isomerization

Wakamatsu et al. (2000) explored the isomerization reaction of olefins using a ruthenium catalyst, including compounds similar to "(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid". This work is crucial for understanding how to manipulate double bonds in organic compounds, offering a pathway to synthesize structurally diverse molecules from simple precursors (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Synthesis of Fluorinated Amino Acids

Laue, Kröger, Wegelius, and Haufe (2000) reported on the stereoselective synthesis of γ-fluorinated α-amino acids using an auxiliary approach. This research underscores the compound's potential in facilitating the synthesis of fluorinated compounds, which are of significant interest in pharmaceutical research for their metabolic stability and bioactivity (Laue, Kröger, Wegelius, & Haufe, 2000).

Molecular Structure Analysis

Meurs and Koningsveld (1974) conducted a study on the molecular structure of a related compound, providing insights into how substituents like tert-butyldimethylsilyl groups affect molecular conformation and reactivity. Understanding these structural aspects is crucial for designing molecules with desired properties and reactivities (Meurs & Koningsveld, 1974).

Amidoallylation and Synthesis of Amino Acids

Sugiyama, Imai, and Ishii (2013) discussed the diastereoselective amidoallylation of glyoxylic acid, leading to the efficient synthesis of optically active γ,δ-unsaturated α-amino acids. This study highlights the utility of such compounds in constructing complex, biologically relevant molecules with high stereocontrol (Sugiyama, Imai, & Ishii, 2013).

properties

IUPAC Name

(E,4R)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-9(7-8-10(12)13)14-15(5,6)11(2,3)4/h7-9H,1-6H3,(H,12,13)/b8-7+/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYJTPADGKWSNB-FCZSHJHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(=O)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid

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